molecular formula C21H26ClN B116733 Isoterbinafine hydrochloride, (E)- CAS No. 877265-30-0

Isoterbinafine hydrochloride, (E)-

Cat. No. B116733
M. Wt: 327.9 g/mol
InChI Key: DOUQARFOFOKGST-SZKNIZGXSA-N
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Description

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .


Molecular Structure Analysis

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .


Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .


Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .

Scientific Research Applications

Nanoemulsion Gels for Ocular Delivery

Isoterbinafine hydrochloride (Terbinafine hydrochloride) has been explored for the management of fungal keratitis by maintaining effective concentrations in the aqueous humor. A study developed controlled-release in situ ocular drug-loaded nanoemulsion (NE) gels to enhance the drug delivery, stability, and bioavailability for ocular applications. The in situ NE gels demonstrated favorable characteristics, such as transparency, mucoadhesiveness, and sustained drug release. The pharmacokinetic parameters in rabbit aqueous humor showed the NE gels provided higher drug concentration, prolonged residence time, and increased bioavailability, indicating a promising approach for ocular drug delivery systems (Tayel et al., 2013).

Enhanced Skin Penetration for Topical Use

Terbinafine hydrochloride's applications have been extended to enhance skin penetration for treating conditions like onychomycosis. Research has focused on developing formulations like transfersomes, known as flexible liposomes, to improve the transdermal transmission of the drug. The formulations aimed for high skin penetration, high encapsulation efficiency, appropriate drug loading, and good stability. The resulting terbinafine hydrochloride transfersomes demonstrated high absorption by the skin and an increased absorption rate compared to commercial creams, marking a significant advancement in the topical treatment of onychomycosis (Yang et al., 2015).

Antifungal Activity Enhancement through Nanolipidgel Formulation

Terbinafine hydrochloride's antifungal efficacy has been improved through the formulation of a topical nanolipidgel (NLH). The NLH formulation, prepared using solid lipid nanoparticles, showed increased skin deposition of the drug and enhanced antifungal activity against Candida albicans. The NLH formulation also demonstrated efficient occlusivity and non-irritancy to rabbit skin, suggesting a potent, scalable, and cost-effective alternative to conventional formulations for treating skin fungal infections (Wavikar & Vavia, 2013).

Comparison of Different Nanovesicle Formulations

A comparative study of terbinafine hydrochloride nanovesicle formulations, including transfersome, menthosome, and ethosome, was conducted to evaluate their skin permeation and antifungal efficacy. The study highlighted the significant impact of vesicle formulation on drug delivery efficiency, with notable improvements in skin permeation and antifungal activity, demonstrating the potential of these nanovesicle formulations for enhancing the treatment of fungal infections (Zaky, 2016).

Safety And Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Future Directions

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQARFOFOKGST-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoterbinafine hydrochloride, (E)-

CAS RN

877265-30-0
Record name Isoterbinafine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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